molecular formula C15H23NO2 B15258752 {1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclopentyl}methanol

{1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclopentyl}methanol

Cat. No.: B15258752
M. Wt: 249.35 g/mol
InChI Key: NYERREKKGORRDA-UHFFFAOYSA-N
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Description

{1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclopentyl}methanol is an organic compound with the molecular formula C15H23NO2 It is characterized by a cyclopentyl ring substituted with a methanol group and an aminoethyl group attached to a methoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclopentyl}methanol typically involves the following steps:

    Formation of the Aminoethyl Intermediate: The initial step involves the synthesis of 2-amino-1-(3-methoxyphenyl)ethanol. This can be achieved through the reduction of the corresponding nitro compound using a reducing agent such as hydrogen in the presence of a palladium catalyst.

    Cyclopentylation: The aminoethyl intermediate is then reacted with cyclopentyl bromide in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction of the amino group can lead to the formation of secondary or tertiary amines.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Receptor Binding Studies: Used in studies involving receptor-ligand interactions.

Medicine

    Drug Development: Exploration of its potential as a pharmacologically active compound.

    Therapeutic Agents: Investigation of its efficacy in treating certain medical conditions.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of {1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclopentyl}methanol involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxyphenyl ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    {1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentyl}methanol: Similar structure but with a different position of the methoxy group.

    {1-[2-Amino-1-(3-hydroxyphenyl)ethyl]cyclopentyl}methanol: Hydroxy group instead of a methoxy group.

    {1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclohexyl}methanol: Cyclohexyl ring instead of a cyclopentyl ring.

Uniqueness

The unique combination of the cyclopentyl ring, methanol group, and methoxyphenyl ring in {1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclopentyl}methanol provides distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

[1-[2-amino-1-(3-methoxyphenyl)ethyl]cyclopentyl]methanol

InChI

InChI=1S/C15H23NO2/c1-18-13-6-4-5-12(9-13)14(10-16)15(11-17)7-2-3-8-15/h4-6,9,14,17H,2-3,7-8,10-11,16H2,1H3

InChI Key

NYERREKKGORRDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(CN)C2(CCCC2)CO

Origin of Product

United States

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